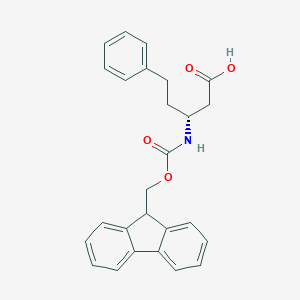

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid

Descripción general

Descripción

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid is a synthetic amino acid derivative commonly used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

Coupling Reaction: The protected amino acid is then coupled with the desired carboxylic acid or ester using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the free amino acid derivative.

Industrial Production Methods

In an industrial setting, the production of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.

Purification: The crude product is purified using techniques such as crystallization, recrystallization, or chromatography to obtain the desired purity.

Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for use in peptide synthesis.

Análisis De Reacciones Químicas

Types of Reactions

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions where the Fmoc group is replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Research

Fmoc-(R)-β-phenylalanine has been investigated for its potential role in the development of anticancer agents. Its structure allows for modifications that can enhance the efficacy and selectivity of drug candidates targeting cancer cells. Studies have shown that incorporating this compound into peptide sequences can improve biological activity against specific cancer types due to its ability to mimic natural amino acids while providing unique structural properties.

Case Study:

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of peptides incorporating Fmoc-(R)-β-phenylalanine, which demonstrated enhanced cytotoxicity against breast cancer cell lines compared to traditional chemotherapeutics .

Peptide Synthesis

2.1 Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(R)-β-phenylalanine is widely used in SPPS due to its stability and ease of removal under mild conditions. The fluorenylmethoxycarbonyl (Fmoc) protecting group is particularly advantageous as it can be selectively removed without affecting other sensitive functional groups present in the peptide chain.

Table 1: Comparison of Protecting Groups in SPPS

| Protecting Group | Removal Conditions | Advantages |

|---|---|---|

| Fmoc | Mild base (e.g., piperidine) | Selective removal; stable during coupling |

| Boc | Strong acid (e.g., TFA) | Less expensive; good for some applications |

| Alloc | Pd-catalyzed deprotection | Useful for complex peptides |

Drug Delivery Systems

3.1 Nanoparticle Formulations

Recent research has explored the incorporation of Fmoc-(R)-β-phenylalanine into nanoparticle formulations aimed at improving drug delivery systems. The hydrophobic properties of this compound can enhance the encapsulation efficiency of hydrophobic drugs, thereby increasing their bioavailability.

Case Study:

A study published in Advanced Drug Delivery Reviews demonstrated that nanoparticles modified with Fmoc-(R)-β-phenylalanine improved the delivery and efficacy of paclitaxel in treating ovarian cancer, showing a significant reduction in tumor size compared to controls .

Bioconjugation Techniques

4.1 Targeted Therapy Development

The versatility of Fmoc-(R)-β-phenylalanine allows it to be used in bioconjugation techniques for targeted therapies. By attaching this amino acid to therapeutic agents or imaging probes, researchers can enhance specificity toward cancerous tissues, minimizing off-target effects.

Table 2: Applications of Fmoc-(R)-β-phenylalanine in Bioconjugation

| Application | Description |

|---|---|

| Antibody-drug conjugates | Enhances targeting and reduces toxicity |

| Imaging agents | Improves localization and visualization |

Mecanismo De Acción

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form the desired peptide or protein.

Comparación Con Compuestos Similares

Similar Compounds

- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylpentanoic acid

- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-ethylpentanoic acid

- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-isopropylpentanoic acid

Uniqueness

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid is unique due to its specific structure, which includes a phenyl group that imparts distinct chemical properties. This phenyl group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it particularly useful in certain peptide synthesis applications where aromatic interactions are important.

This detailed overview provides a comprehensive understanding of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid, often referred to as Fmoc-D-Ala-D-Ala, is a synthetic derivative of the amino acid D-alanine. This compound incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility, making it suitable for various applications in organic synthesis and biochemistry. The biological activity of this compound is primarily linked to its structural components, particularly the D-alanine moiety.

Chemical Structure and Properties

The chemical formula for this compound is C26H25NO4, with a molecular weight of approximately 415.48 g/mol. The presence of the fluorenyl group contributes to its unique chemical properties and potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C26H25NO4 |

| Molecular Weight | 415.48 g/mol |

| CAS Number | 219967-74-5 |

| Purity | 98% |

Biological Activity Overview

The biological activity of this compound is multifaceted, involving interactions with various biological targets and pathways:

- Antimicrobial Activity : Compounds with similar structures have shown promising antibacterial properties, particularly against resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis . The fluorenone nucleus is known for its bioactive potential, contributing to the development of new antimicrobial agents .

- Cell Cycle Regulation : Research indicates that derivatives of this compound may influence cell cycle progression and apoptosis pathways. For instance, studies have highlighted its role in modulating the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival .

- Neuronal Signaling : The compound has been implicated in neuronal signaling pathways, potentially affecting neurotransmitter systems and ion channels. Its interaction with G-protein coupled receptors (GPCRs) suggests a role in neuropharmacology .

- Metabolic Enzyme Inhibition : There is evidence that compounds related to this compound can inhibit key metabolic enzymes, which may have implications for metabolic disorders and drug metabolism .

Case Study 1: Antibacterial Activity

A study investigating the antibacterial efficacy of fluorenone derivatives reported that specific modifications to the fluorenone structure enhanced activity against multi-drug resistant strains of Mycobacterium tuberculosis. The introduction of alkyl groups was found to improve bioactivity significantly, suggesting that structural optimization could lead to more effective antimicrobial agents .

Case Study 2: Apoptotic Pathways

Research on cell lines treated with Fmoc-D-Ala-D-Ala derivatives demonstrated significant alterations in apoptotic markers. The compounds induced apoptosis through mitochondrial pathways, evidenced by increased caspase activation and changes in mitochondrial membrane potential . This highlights the potential therapeutic applications in cancer treatment.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Key Enzymes : It acts as an inhibitor of enzymes involved in fatty acid biosynthesis in bacteria, particularly targeting InhA in Mycobacterium tuberculosis .

- Signal Transduction Modulation : By interacting with various receptors and signaling pathways such as JAK/STAT and NF-kB, it can modulate immune responses and inflammation .

- Cytotoxic Effects : The compound's ability to induce apoptosis suggests it may serve as a lead compound for developing anticancer therapies by targeting specific cellular pathways involved in tumor growth .

Propiedades

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c28-25(29)16-19(15-14-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJRCXFXXJMPFO-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701157039 | |

| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269398-87-0 | |

| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269398-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.